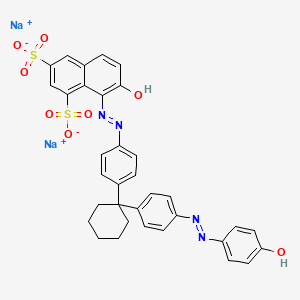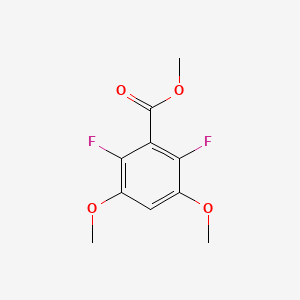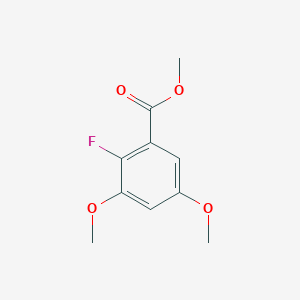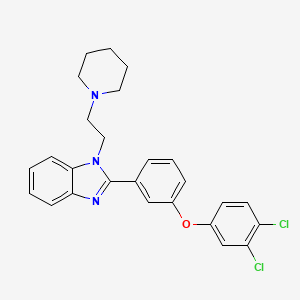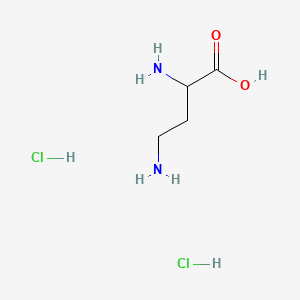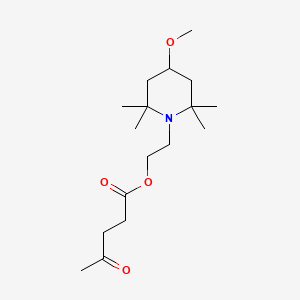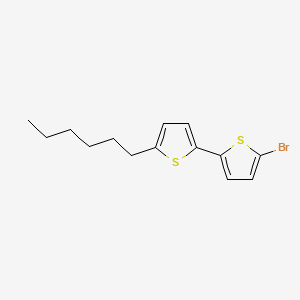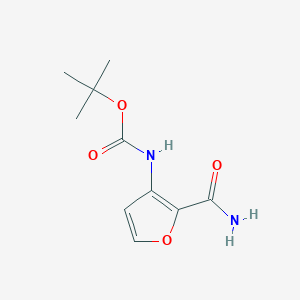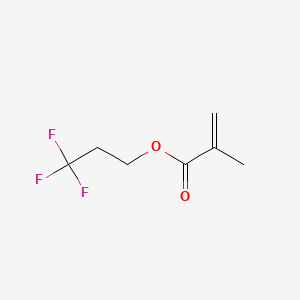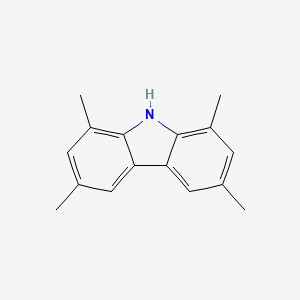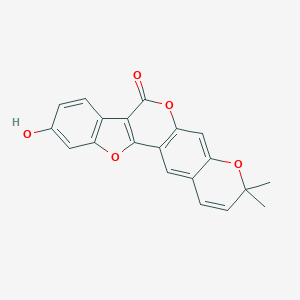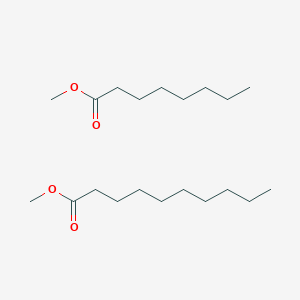
methyl decanoate;methyl octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl decanoate: and methyl octanoate are fatty acid methyl esters. Methyl decanoate, also known as decanoic acid methyl ester, has the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol . Methyl octanoate, also known as octanoic acid methyl ester, has the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol . These compounds are commonly found in various natural sources and are used in a wide range of applications, including as intermediates in chemical synthesis and as components in biodiesel.
Méthodes De Préparation
Methyl decanoate: is typically prepared by the esterification of capric acid with methanol or through the alcoholysis of coconut oil. The reaction is usually catalyzed by an acid and the product is purified by fractional vacuum distillation .
Methyl octanoate: is prepared by the esterification of octanoic acid with methanol in the presence of an acid catalyst . This process involves heating the reactants under reflux conditions to drive the reaction to completion.
Analyse Des Réactions Chimiques
Methyl decanoate: undergoes various chemical reactions, including oxidation and reduction. It can be oxidized to produce sebacic acid, a dicarboxylic acid used in the production of nylon and polyamides . The oxidation process involves the use of decane induction to activate the enzymes involved in the α,ω-oxidation pathway .
Methyl octanoate: also undergoes similar reactions. It reacts with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Applications De Recherche Scientifique
Methyl decanoate: is used in the production of sebacic acid, which is an important precursor in the production of nylon and polyamides . It is also used as a surrogate for large methyl esters present in rapeseed and soybean-derived biodiesel .
Methyl octanoate: is used as a reactant to prepare C7 and C8 hydrocarbons by catalytic decarboxylation/decarbonylation reactions in the presence of Pt/Al2O3 catalyst . It is also a component of biodiesel-bioethanol surrogate fuel models to study its kinetics of oxidation .
Mécanisme D'action
The mechanism of action for methyl decanoate involves its oxidation to sebacic acid through the α,ω-oxidation pathway. This process is initiated by decane induction, which activates the enzymes involved in the pathway .
For methyl octanoate , the mechanism involves its reaction with acids and caustic solutions to produce heat and other products . The detailed chemical kinetic mechanism for its oxidation has been developed and validated in various studies .
Comparaison Avec Des Composés Similaires
Methyl decanoate: and methyl octanoate are similar to other fatty acid methyl esters such as methyl hexanoate, methyl laurate, and methyl myristate. These compounds share similar chemical properties and are used in similar applications. methyl decanoate is unique in its use as a surrogate for large methyl esters in biodiesel, and methyl octanoate is notable for its use in catalytic decarboxylation/decarbonylation reactions .
Similar Compounds
- Methyl hexanoate
- Methyl laurate
- Methyl myristate
- Methyl caprate
- Methyl caprinate
These compounds are all fatty acid methyl esters and share similar chemical properties and applications .
Propriétés
Numéro CAS |
67762-39-4 |
|---|---|
Formule moléculaire |
C20H40O4 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
methyl decanoate;methyl octanoate |
InChI |
InChI=1S/C11H22O2.C9H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2;1-3-4-5-6-7-8-9(10)11-2/h3-10H2,1-2H3;3-8H2,1-2H3 |
Clé InChI |
YJBSVLMGKHFEAY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OC.CCCCCCCC(=O)OC |
SMILES canonique |
CCCCCCCCCC(=O)OC.CCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


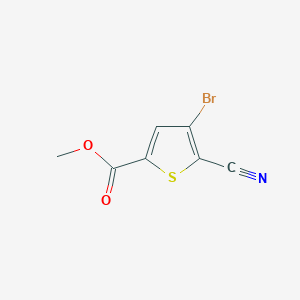
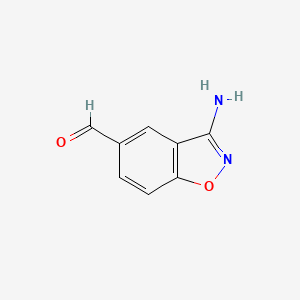
![2,5-Dimethyl-4-nitrobenzo[d]thiazole](/img/structure/B3029408.png)
